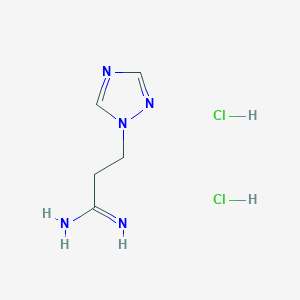

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride is a chemical compound with the CAS Number: 1221724-51-1 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H9N5.2ClH/c6-5(7)1-2-10-4-8-3-9-10;;/h1,3-4H,2,6-7H2;2*1H . This indicates that the compound consists of a 1,2,4-triazole ring attached to a propanimidamide group, and it is associated with two chloride ions. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 212.08 . Unfortunately, other specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Anticancer Applications

1,2,4-triazole derivatives, including “3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antiviral Applications

1,2,4-triazole derivatives are known for their antiviral properties . The most well-known drug that contains 1,2,4-triazole as part of its structure is the nucleoside analogue ribavirin, an antiviral drug . The synthesis of ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives and testing their antiviral activity against herpes simplex viruses is a topical task .

Antibacterial and Antifungal Applications

Several 1,2,3-triazoles have proven to be effective antibacterial and antifungal agents . This suggests that “3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride” may also have potential applications in this area.

Applications in Organic Synthesis

1,2,3-triazoles have found broad applications in organic synthesis . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Applications in Polymer Chemistry

1,2,3-triazoles are also used in polymer chemistry . They can be used as building blocks in the synthesis of polymers with unique properties.

Applications in Supramolecular Chemistry

1,2,3-triazoles have applications in supramolecular chemistry . They can be used to create complex structures with specific properties.

Applications in Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to attach various biological molecules together, enabling the creation of new bioactive compounds.

Applications in Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-triazole moiety have been reported to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, some 1,2,4-triazole derivatives have been found to bind to the colchicine binding site of tubulin , disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Based on the known actions of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against various tumor cell lines . These compounds can induce apoptosis, a form of programmed cell death, in cancer cells .

Propriétés

IUPAC Name |

3-(1,2,4-triazol-1-yl)propanimidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.2ClH/c6-5(7)1-2-10-4-8-3-9-10;;/h3-4H,1-2H2,(H3,6,7);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPHUYUGIYLRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCC(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2456107.png)

![N-(3-chlorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B2456108.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2456110.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2456114.png)

![N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2456118.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456119.png)

![1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456126.png)

![Methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2456128.png)